Tgf|ari-IN-4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tgf|ari-IN-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
Tgf|ari-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Tgf|ari-IN-4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and potential as a catalyst.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and fibrosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Tgf|ari-IN-4 exerts its effects by modulating the TGF-β signaling pathway. It binds to specific receptors on the cell surface, leading to the activation of intracellular signaling cascades. This results in the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression . The molecular targets and pathways involved include TGF-β receptors and downstream signaling molecules such as Smad2/3 and Smad4 .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tgf|ari-IN-4 include:
TGF-β RI Kinase Inhibitor IX: A potent inhibitor of TGF-β receptor I kinase.
Vactosertib: A small molecule inhibitor targeting TGF-β type 1 receptor kinase.
Bintrafusp alfa: A bifunctional conjugate that binds TGF-β and PD-L1.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for TGF-β receptors, making it a valuable tool in studying the TGF-β signaling pathway and its implications in various diseases .
Properties
Molecular Formula |
C23H25F2N5O2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[4-[[4-[1-cyclopropyl-3-(3,3-difluorocyclobutyl)pyrazol-4-yl]oxypyridin-2-yl]amino]pyridin-2-yl]propan-2-ol |
InChI |
InChI=1S/C23H25F2N5O2/c1-22(2,31)19-9-15(5-7-26-19)28-20-10-17(6-8-27-20)32-18-13-30(16-3-4-16)29-21(18)14-11-23(24,25)12-14/h5-10,13-14,16,31H,3-4,11-12H2,1-2H3,(H,26,27,28) |
InChI Key |
MVQOWTPMVHJPMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)NC2=NC=CC(=C2)OC3=CN(N=C3C4CC(C4)(F)F)C5CC5)O |
Origin of Product |
United States |
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